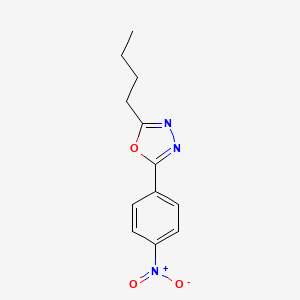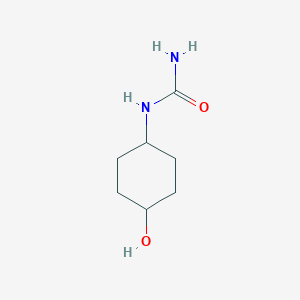![molecular formula C20H24N2O4S B2650648 (5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate CAS No. 1110866-70-0](/img/structure/B2650648.png)
(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound features a complex structure with multiple functional groups, including an acetyl group, a methoxy group, and a pyrimidine ring with methyl and methylsulfanyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate can be achieved through a multi-step process:
Formation of the Ester Linkage: The ester linkage can be formed by reacting (5-Acetyl-2-methoxyphenyl)methanol with 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Protection and Deprotection Steps: Protecting groups may be used to protect sensitive functional groups during the synthesis. For example, the acetyl group can be protected as an acetal and later deprotected under acidic conditions.
Purification: The final product can be purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Researchers can study the reaction mechanisms involving the various functional groups present in this compound.
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound can be explored for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Fragrance Industry: Esters are known for their pleasant fragrances and can be used in the formulation of perfumes and flavorings.
Mecanismo De Acción
The mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The acetyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanoate: Similar structure with a butanoate ester instead of a propanoate ester.
(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(ethylsulfanyl)pyrimidin-5-yl]propanoate: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of (5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate lies in its specific combination of functional groups and the potential biological activities that arise from this combination. The presence of both acetyl and methoxy groups, along with the pyrimidine ring, provides a unique scaffold for further chemical modifications and biological studies.
Propiedades
IUPAC Name |
(5-acetyl-2-methoxyphenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-12-17(13(2)22-20(21-12)27-5)7-9-19(24)26-11-16-10-15(14(3)23)6-8-18(16)25-4/h6,8,10H,7,9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKCPSCPAXXNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OCC2=C(C=CC(=C2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2650565.png)

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650575.png)







![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)
